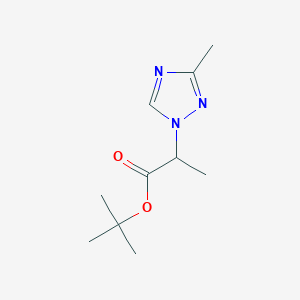
tert-butyl 2-(3-methyl-1,2,4-triazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)propanoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a triazole ring, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-methyl-1,2,4-triazol-1-yl)propanoate typically involves the reaction of tert-butyl bromoacetate with 3-methyl-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or triazole moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and triazole derivatives.
Scientific Research Applications
Tert-butyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential as a drug candidate due to its biological activity.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-methyl-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The ester moiety can undergo hydrolysis, releasing the active triazole compound, which can then interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(4-methyl-1H-1,2,3-triazol-1-yl)propanoate
- Tert-butyl 2-(5-methyl-1H-1,2,3-triazol-1-yl)propanoate
- Tert-butyl 2-(1H-1,2,4-triazol-1-yl)propanoate
Uniqueness
Tert-butyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)propanoate is unique due to the specific positioning of the methyl group on the triazole ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl 2-(3-methyl-1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C10H17N3O2/c1-7(9(14)15-10(3,4)5)13-6-11-8(2)12-13/h6-7H,1-5H3 |
InChI Key |
VRXPQQXYKBVWMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=N1)C(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
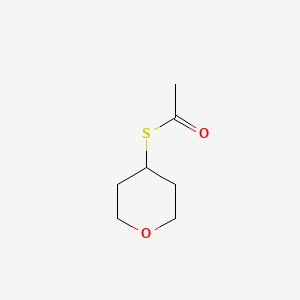
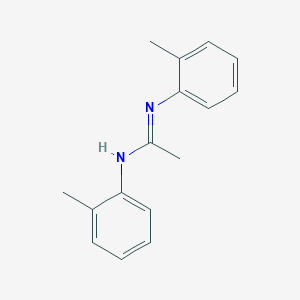
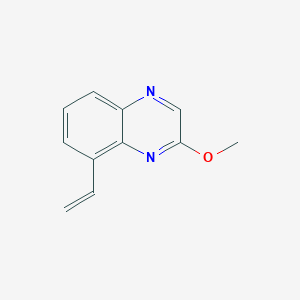
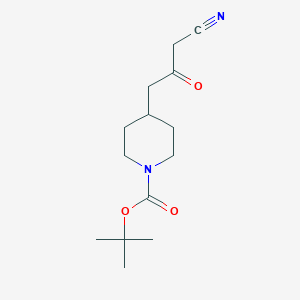
![Benzonitrile, 4-[bis(phenylmethyl)amino]-](/img/structure/B8573480.png)
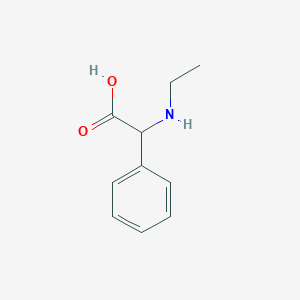
![N-(4-Fluorobenzyl)-3-hydroxy-9,9-dimethyl-4-oxo-4,6,7,9-tetrahydropyrimido[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B8573492.png)
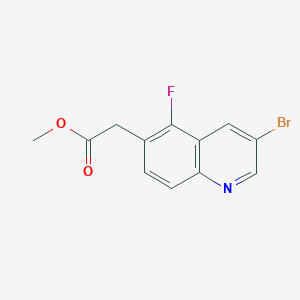
![4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8573505.png)
![7-[(2-Chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2H-1-benzopyran-2-one](/img/structure/B8573506.png)
![[3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol](/img/structure/B8573509.png)
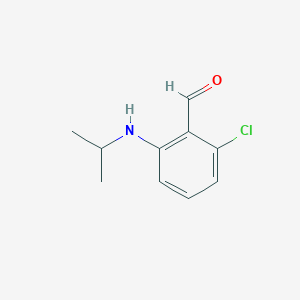

![(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine](/img/structure/B8573550.png)
